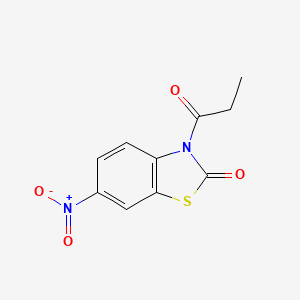![molecular formula C16H13N3O4 B5524288 N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide, commonly known as DBIA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Structural Applications
Innovative Synthetic Pathways
Research on isoquinoline derivatives showcases the development of novel routes for synthesizing structurally complex molecules, highlighting their utility in organic chemistry and materials science. For instance, the work by Katritzky et al. (1993) demonstrates the intramolecular cyclization of N-(α-Benzotriazolylalkyl)arylacetamides to yield 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, showcasing a method for constructing isoquinoline frameworks with potential applications in synthesizing pharmacologically active compounds (Katritzky, Lan, & Zhang, 1993).
Advanced Materials Development
The chemical structure of isoquinoline derivatives like N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide opens avenues for the creation of new materials. The properties of these compounds, such as their photophysical characteristics, are explored for applications in optoelectronics and nanotechnology. For example, Srivastava et al. (2016) discuss the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, indicating potential for developing advanced optical materials and sensors (Srivastava, Singh, & Mishra, 2016).
Pharmacological and Biological Research
Antitumor Activity
The study by Al-Suwaidan et al. (2016) on the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues demonstrates the potential therapeutic applications of isoquinoline derivatives. These compounds exhibited significant in vitro antitumor activity, suggesting their usefulness in developing new anticancer agents (Al-Suwaidan et al., 2016).
Development of Bioactive Compounds
The structural versatility of isoquinoline derivatives allows for the synthesis of compounds with varied biological activities. For example, the work by Dulla et al. (2014) on isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group showcases their role as precursors to bioactive N-heterocycles, indicating potential applications in pharmaceuticals and biochemistry (Dulla et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-8(20)17-11-6-10-4-3-5-12-14(10)13(7-11)16(23)19(15(12)22)18-9(2)21/h3-7H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMZMVNOIKVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)


![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)


![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)
![2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)
